molecular formula F7H8N2P B3254180 Ammonium hexafluorophosphate fluoride CAS No. 23319-39-3

Ammonium hexafluorophosphate fluoride

Cat. No.: B3254180
CAS No.: 23319-39-3
M. Wt: 200.04 g/mol
InChI Key: OQIAZSWADWPHPB-UHFFFAOYSA-O
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Description

Ammonium hexafluorophosphate fluoride is an inorganic compound with the chemical formula NH₄PF₆. It is a white, water-soluble, hygroscopic solid that consists of the ammonium cation (NH₄⁺) and the hexafluorophosphate anion (PF₆⁻). This compound is commonly used as a source of the hexafluorophosphate anion, which is a weakly coordinating anion .

Preparation Methods

Ammonium hexafluorophosphate fluoride can be synthesized through various methods. One common synthetic route involves combining neat ammonium fluoride (NH₄F) with phosphorus pentachloride (PCl₅). The reaction proceeds as follows :

[ \text{PCl}_5 + 6 \text{NH}_4\text{F} \rightarrow \text{NH}_4\text{PF}_6 + 5 \text{NH}_4\text{Cl} ]

Alternatively, it can also be produced from phosphonitrilic chloride (PNCl₂) and hydrogen fluoride (HF):

[ \text{PNCl}_2 + 6 \text{HF} \rightarrow \text{NH}_4\text{PF}_6 + 2 \text{HCl} ]

Industrial production methods often involve the sequential addition of ammonium bifluoride solid, anhydrous hydrogen fluoride, and phosphorus oxychloride into a reaction kettle. This process is followed by the addition of methanol and ammonia water, leading to the crystallization of this compound .

Chemical Reactions Analysis

Ammonium hexafluorophosphate fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrofluoric acid (HF) and phosphorus pentachloride (PCl₅). The major products formed from these reactions are typically ammonium chloride (NH₄Cl) and hexafluorophosphoric acid (HPF₆).

Mechanism of Action

The mechanism of action of ammonium hexafluorophosphate fluoride involves its dissociation into ammonium cations (NH₄⁺) and hexafluorophosphate anions (PF₆⁻) in aqueous solutions. The hexafluorophosphate anion is a weakly coordinating anion, which means it does not strongly interact with other ions or molecules. This property makes it useful in various chemical reactions where minimal interference from the anion is desired .

Comparison with Similar Compounds

Ammonium hexafluorophosphate fluoride can be compared with other similar compounds, such as:

This compound is unique due to its specific ionic properties and its ability to act as a weakly coordinating anion, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

azanium;azane;hexafluorophosphate;hydrofluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6P.FH.2H3N/c1-7(2,3,4,5)6;;;/h;1H;2*1H3/q-1;;;/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIAZSWADWPHPB-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].N.F.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F7H8N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.040 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium hexafluorophosphate fluoride

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